

# Technical Guide: Structural Elucidation of 7-Methyloct-3-yne-1,5-diol

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Compound of Interest		
Compound Name:	7-Methyloct-3-yne-1,5-diol	
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#### **Abstract**

This guide provides a comprehensive overview of the structural elucidation of **7-Methyloct-3-yne-1,5-diol**. The elucidation process is detailed through a combination of spectroscopic data analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document outlines the experimental protocols and presents the data in a clear, tabular format for ease of interpretation. Furthermore, logical workflows and key structural correlations are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecule's architecture.

#### Introduction

**7-Methyloct-3-yne-1,5-diol** is a chemical compound with the molecular formula C9H16O2.[1] Its structure features a nine-carbon chain containing a triple bond (alkyne) and two hydroxyl groups (diol), as well as a terminal isopropyl group. Accurate structural determination is the cornerstone of understanding a molecule's chemical properties and potential biological activity. This document serves as a technical resource for the systematic identification and characterization of this and similar alkynediol compounds.

## **Physicochemical Properties**



A summary of the key physicochemical properties of **7-Methyloct-3-yne-1,5-diol** is provided in the table below.

Property	Value	Source
Molecular Formula	C9H16O2	PubChem[1]
Molecular Weight	156.22 g/mol	PubChem[1]
IUPAC Name	7-methyloct-3-yne-1,5-diol	PubChem[1]
CAS Number	105750-99-0	PubChem[1]

## **Spectroscopic Data for Structural Elucidation**

The following sections present the hypothetical spectroscopic data that would be expected for **7-Methyloct-3-yne-1,5-diol**, based on its known structure.

## <sup>1</sup>H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
0.92	d	6H	-CH(CH <sub>3</sub> ) <sub>2</sub>
1.58	m	1H	-CH(CH <sub>3</sub> ) <sub>2</sub>
1.70	t	2H	-CH2-CH(OH)-
2.45	d	2H	-C≡C-CH <sub>2</sub> -
3.75	t	2H	HO-CH <sub>2</sub> -
4.40	q	1H	-CH(OH)-
~2.0-3.0	br s	2H	-ОН

## <sup>13</sup>C NMR (Carbon NMR) Data



The <sup>13</sup>C NMR spectrum indicates the number of different types of carbon atoms in the molecule.

Chemical Shift (δ) ppm	Carbon Type	Assignment
22.5	CH₃	-CH(CH <sub>3</sub> ) <sub>2</sub>
24.8	СН	-CH(CH <sub>3</sub> ) <sub>2</sub>
45.2	CH <sub>2</sub>	-CH2-CH(OH)-
51.5	CH <sub>2</sub>	HO-CH <sub>2</sub> -
62.8	СН	-CH(OH)-
82.1	С	-C≡C-
88.9	С	-C≡C-
29.7	CH <sub>2</sub>	-C≡C-CH₂-

## Infrared (IR) Spectroscopy Data

The IR spectrum reveals the presence of specific functional groups.

Frequency (cm <sup>-1</sup> )	Intensity	Functional Group
3350	Strong, Broad	O-H Stretch (Alcohol)
2960	Strong	C-H Stretch (sp³)
2230	Weak	C≡C Stretch (Internal Alkyne)
1050	Strong	C-O Stretch (Alcohol)

### Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern.



m/z	Interpretation
156	[M]+ (Molecular Ion)
139	[M-OH]+
125	[M-CH <sub>2</sub> OH] <sup>+</sup>
99	[M-C(CH <sub>3</sub> ) <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>

## **Experimental Protocols**

Standard experimental procedures for the acquisition of spectroscopic data are outlined below.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: 5-10 mg of 7-Methyloct-3-yne-1,5-diol is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₀).
- Instrumentation: A 400 MHz or higher field NMR spectrometer is used.
- ¹H NMR: The spectrum is acquired with a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
- 13C NMR: The spectrum is acquired using a proton-decoupled pulse sequence.
- 2D NMR (COSY, HSQC, HMBC): Standard pulse programs are utilized to acquire correlation spectra, which are essential for establishing connectivity between protons and carbons.

### Infrared (IR) Spectroscopy

- Sample Preparation: A thin film of the neat liquid sample is placed between two NaCl or KBr plates.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm<sup>-1</sup>.



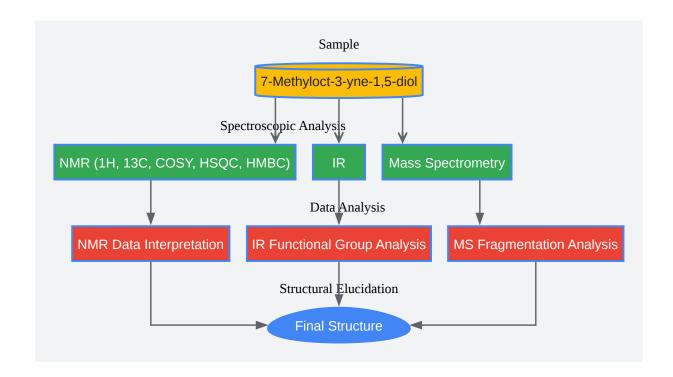
### Mass Spectrometry (MS)

- Instrumentation: An Electron Ionization (EI) mass spectrometer is used.
- Ionization: The sample is ionized using a standard electron energy of 70 eV.
- Analysis: The resulting fragments are separated by their mass-to-charge ratio (m/z).

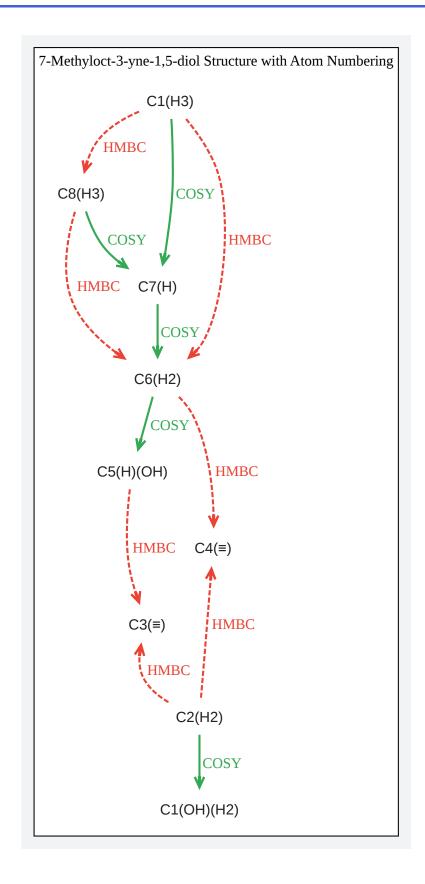
#### **Visualization of Structural Elucidation**

The following diagrams illustrate the workflow and key correlations in the structural elucidation of **7-Methyloct-3-yne-1,5-diol**.









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#### References

- 1. 7-Methyloct-3-yne-1,5-diol | C9H16O2 | CID 71333793 PubChem [pubchem.ncbi.nlm.nih.gov]
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